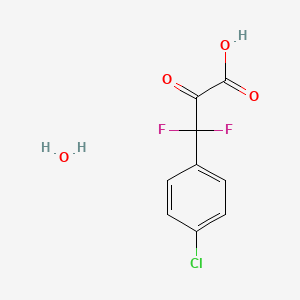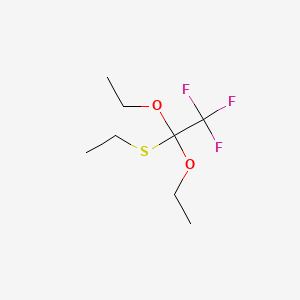
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane is a chemical compound with the molecular formula C8H15F3O2S and a molecular weight of 232.26 g/mol . This compound is characterized by the presence of trifluoromethyl, ethylthio, and diethoxy groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane typically involves the reaction of trifluoroacetaldehyde diethyl acetal with an appropriate thiol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group.
Substitution: The diethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to replace the diethoxy groups.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Compounds with reduced sulfur functionalities.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and ethylthio groups into molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane involves its interaction with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The ethylthio group can participate in thiol-disulfide exchange reactions, potentially affecting protein function and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoro-1,1-diethoxyethane: Similar structure but lacks the ethylthio group.
(E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: Contains a trifluoromethyl group but has different functional groups and structure.
1,1,1-Trifluoro-2-(2,2,2-trifluoroethoxy)ethane: Another trifluoromethyl-containing compound with different substituents.
Uniqueness
1,1-Diethoxy-2,2,2-trifluoro-1-(ethylthio)ethane is unique due to the combination of trifluoromethyl, ethylthio, and diethoxy groups. This combination imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
68058-56-0 |
|---|---|
Formule moléculaire |
C8H15F3O2S |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
1,1-diethoxy-1-ethylsulfanyl-2,2,2-trifluoroethane |
InChI |
InChI=1S/C8H15F3O2S/c1-4-12-8(13-5-2,14-6-3)7(9,10)11/h4-6H2,1-3H3 |
Clé InChI |
UURXWCXKJIPEMW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(F)(F)F)(OCC)SCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


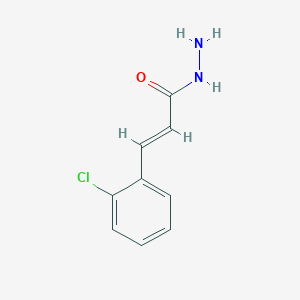
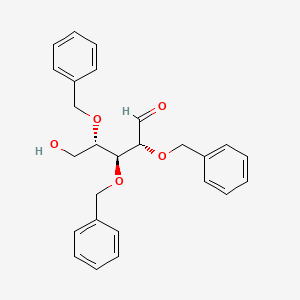
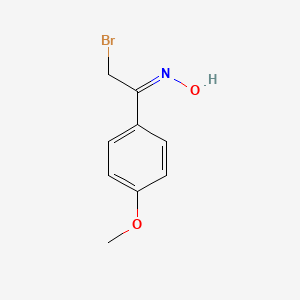
![1-(7-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B12851627.png)
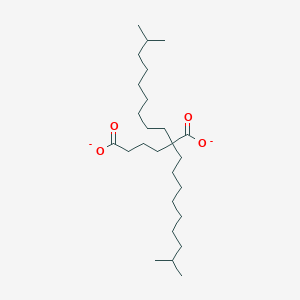

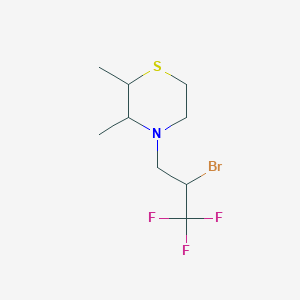
![8-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12851649.png)
![5-Iodo-1H-imidazo[4,5-b]pyridine](/img/structure/B12851657.png)
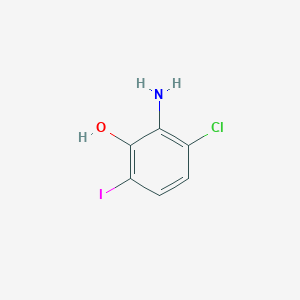

![2-Chloro-N-(4-methoxy-phenyl)-N-[(4-methoxy-phenylcarbamoyl)-methyl]-acetamide](/img/structure/B12851681.png)
